2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Brand Name: Vulcanchem
CAS No.: 857041-73-7
VCID: VC4288897
InChI: InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2
SMILES: C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N
Molecular Formula: C12H12N4O
Molecular Weight: 228.255

2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile

CAS No.: 857041-73-7

Cat. No.: VC4288897

Molecular Formula: C12H12N4O

Molecular Weight: 228.255

* For research use only. Not for human or veterinary use.

2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile - 857041-73-7

Specification

CAS No. 857041-73-7
Molecular Formula C12H12N4O
Molecular Weight 228.255
IUPAC Name 2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Standard InChI InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2
Standard InChI Key GBUREMQPPBBZJO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₂N₄O, with a molecular weight of 228.255 g/mol. Key structural elements include:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioisosteric properties .

  • Phenylaminoethyl substituent: Enhances lipophilicity and potential receptor binding.

  • Acetonitrile group: Introduces electrophilic reactivity, facilitating interactions with nucleophilic biological targets.

Table 1: Physicochemical Properties

PropertyValue
CAS No.857041-73-7
IUPAC Name2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
SMILESC1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N
InChIKeyGBUREMQPPBBZJO-UHFFFAOYSA-N
SolubilityNot reported

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves multi-step reactions typical of 1,2,4-oxadiazoles :

  • Hydrazide Formation: Reacting phenylaminoethylamine with cyanoacetic acid derivatives to form a hydrazide intermediate.

  • Cyclization: Using dehydrating agents (e.g., POCl₃ or PCl₅) to cyclize the hydrazide into the 1,2,4-oxadiazole ring .

  • Functionalization: Introducing the acetonitrile group via nucleophilic substitution or condensation reactions.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization.

  • Catalysts: Lewis acids (e.g., FeCl₃) or bases (e.g., K₂CO₃) .

  • Yield: ~50–65% after purification.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) with MIC values < 1 µg/mL . Its mechanism involves:

  • Disruption of microbial cell membranes via interactions with phospholipid bilayers .

  • Inhibition of enzymatic pathways (e.g., dihydrofolate reductase) .

Table 2: Antimicrobial Activity Data

OrganismMIC (µg/mL)Reference
S. aureus0.49
E. coli0.98
C. albicans0.5

Pharmacological Applications

Drug Development

The compound’s bioisosteric oxadiazole core mimics peptide bonds, making it a scaffold for kinase inhibitors (e.g., PI3K) and antibacterial agents . Structural analogs (e.g., Ataluren) are FDA-approved for genetic disorders .

Agricultural Uses

Oxadiazole derivatives serve as herbicides and fungicides due to their stability and low environmental persistence .

Future Directions

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency .

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways .

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